molecular formula C14H11NO3S B458379 N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide CAS No. 476308-34-6

N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide

Cat. No.: B458379
CAS No.: 476308-34-6
M. Wt: 273.31g/mol
InChI Key: UPGBIWHNHHVHMM-GQCTYLIASA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic chemical compound featuring a 1,3-benzodioxole group linked via an acrylamide bridge to a thiophene ring. This structure places it within a class of molecules investigated for various biochemical and pharmacological research applications. Acrylamide-based compounds are of significant interest in chemical biology for their ability to interact with enzyme active sites . For instance, structurally similar molecules with the acrylamide warhead have been developed as potent, covalent inhibitors of DHHC-family protein acyltransferases, enzymes crucial for the post-translational modification known as S-palmitoylation . Furthermore, the 1,3-benzodioxole moiety is a recognized pharmacophore in agrochemical and pharmaceutical research. In plant science, derivatives containing this scaffold have been identified through virtual screening as novel auxin receptor agonists, demonstrating a remarkable ability to promote root growth by enhancing TIR1 receptor-mediated signaling pathways . Researchers are exploring this compound and its analogs as tools to modulate key biological processes in live cells. It is critical to handle this reagent with appropriate safety precautions. Acrylamide monomers are a well-characterized neurotoxin and exposure should be avoided . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGBIWHNHHVHMM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Thienyl)acryloyl Chloride

The acid chloride intermediate is typically prepared by treating 3-(2-thienyl)acrylic acid with oxalyl chloride (1.5–2.0 equivalents) in anhydrous toluene or dichloromethane. A catalytic amount of dimethylformamide (DMF, 1–2 drops) accelerates the reaction, which proceeds at room temperature for 4–6 hours. Excess oxalyl chloride and solvent are removed under reduced pressure, yielding the acyl chloride as a crude product.

Key conditions :

  • Solvent: Toluene or CH₂Cl₂

  • Temperature: 20–25°C

  • Reaction time: 4–6 hours

  • Yield: >90% (crude)

Amide Formation with 1,3-Benzodioxol-5-amine

The acyl chloride is reacted with 1,3-benzodioxol-5-amine in the presence of a tertiary base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. The process is conducted in polar aprotic solvents such as dimethylacetamide (DMA) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

Optimized protocol :

  • Dissolve 1,3-benzodioxol-5-amine (1.0 equiv) in DMA.

  • Add triethylamine (1.2 equiv) and 3-(2-thienyl)acryloyl chloride (1.1 equiv) dropwise.

  • Stir at 70°C under argon for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, CH₂Cl₂:EtOH 10:1).

Yield : 28–40% after purification.

Direct Condensation Using Carbodiimide Coupling Agents

Activation of 3-(2-Thienyl)acrylic Acid

To avoid isolating the acid chloride, 3-(2-thienyl)acrylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The carboxylic acid (1.0 equiv) is mixed with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C for 30 minutes.

Coupling with 1,3-Benzodioxol-5-amine

The activated acid is then reacted with 1,3-benzodioxol-5-amine (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and purification.

Advantages :

  • Eliminates handling of moisture-sensitive acid chlorides.

  • Higher functional group tolerance.

Yield : 35–45%.

Bromination-Substitution Approach

Synthesis of 5-Bromomethyl-1,3-benzodioxole

A patent method describes brominating 5-methyl-1,3-benzodioxole using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., benzoyl peroxide). The reaction is refluxed for 6–8 hours, yielding 5-bromomethyl-1,3-benzodioxole.

Conditions :

  • Solvent: CCl₄

  • Initiator: Benzoyl peroxide (0.1 equiv)

  • Temperature: 80–85°C

  • Yield: 70–75%

Nucleophilic Substitution with 3-(2-Thienyl)acrylamide

The brominated intermediate is reacted with 3-(2-thienyl)acrylamide in dimethylformamide (DMF) using potassium carbonate as a base at 100–120°C for 24 hours.

Reaction equation :

5-Bromomethyl-1,3-benzodioxole+3-(2-Thienyl)acrylamideK2CO3,DMFN-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)acrylamide\text{5-Bromomethyl-1,3-benzodioxole} + \text{3-(2-Thienyl)acrylamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Yield : 50–60% after recrystallization from petroleum ether.

Comparative Analysis of Methods

Method Key Reagents Solvent Temperature Yield Advantages
Acid Chloride CouplingOxalyl chloride, TEADMA70°C28–40%High purity, scalable
Carbodiimide CondensationEDC, HOBt, DIPEACH₂Cl₂25°C35–45%Avoids acid chloride handling
Bromination-SubstitutionNBS, K₂CO₃DMF100–120°C50–60%Utilizes stable intermediates

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.15 (2H, s, OCH₂O), 6.19 (1H, s, benzodioxole CH), 7.43–7.54 (thienyl protons), 8.30 (1H, s, NH).

  • IR : Peaks at 1638 cm⁻¹ (amide C=O) and 1668 cm⁻¹ (conjugated acrylamide).

  • HR-MS : m/z 273.31 [M+H]⁺ (calculated for C₁₄H₁₁NO₃S).

Purity Assessment

Purified samples exhibit >98% purity by HPLC (C18 column, acetonitrile:water 70:30, 1.0 mL/min).

Challenges and Optimization Opportunities

  • Low Yields in Amide Coupling : Competing side reactions, such as hydrolysis of the acid chloride, reduce efficiency. Using anhydrous conditions and molecular sieves improves outcomes.

  • Purification Difficulties : The polar nature of the product necessitates gradient elution in chromatography or recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzodioxole moiety and a thienyl group, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, often employing catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions.

N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has shown significant promise in various biological applications:

Antimicrobial Properties

Recent studies have highlighted its antimicrobial potential against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings indicate that the compound may serve as a valuable agent in treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated the compound's ability to inhibit cancer cell proliferation. Notably, it has been effective against lung cancer and breast cancer cell lines, exhibiting a dose-dependent response. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis.

Case Study: Anticancer Mechanism
A study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways, thereby highlighting its potential as an anticancer therapeutic.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development with several potential applications:

  • Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for new antimicrobial therapies.
  • Anticancer Drugs : Targeting specific cancer types through modulation of cellular pathways.
  • Material Science : Exploring its properties for use in developing new materials with electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key structural elements are shared with several analogs (Table 1). Variations in substituents influence electronic properties, solubility, and biological interactions:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituents (R Group) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)acrylamide Benzodioxol (N-linked), thienyl (α-position) C₁₄H₁₁NO₃S 297.31* Hypothetical structure; expected π-conjugation N/A
3-(Benzodioxol-5-yl)-N,N-dimethylacrylamide N,N-dimethyl C₁₂H₁₃NO₃ 219.24 Increased lipophilicity
N-(2,4-Dimethoxyphenyl)-3-(benzodioxol-5-yl)acrylamide 2,4-Dimethoxyphenyl C₁₈H₁₇NO₅ 327.33 Enhanced solubility (methoxy groups)
N-(Morpholin-4-ylethyl)-3-(benzodioxol-5-yl)acrylamide Morpholinylethyl C₁₆H₂₀N₂O₄ 304.34 Improved water solubility
Dioxamine Phenylethylamide C₁₉H₁₇NO₆ 355.34 Alkaloid; potential bioactivity

*Calculated based on analogous structures.

Key Observations:
  • Solubility : Polar substituents (e.g., morpholine in , methoxy in ) increase water solubility, whereas hydrophobic groups (e.g., dimethyl in ) enhance lipophilicity.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a thienyl group, which are known for their roles in various biological activities. The structural formula can be represented as follows:

C13H11NO3S\text{C}_{13}\text{H}_{11}\text{N}\text{O}_{3}\text{S}

This structure allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor binding : It could act as a ligand for various receptors, influencing signal transduction pathways.
  • Gene expression modulation : The compound may alter the expression of genes associated with disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing the benzodioxole structure have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1Hep 3B0.07
2HL-600.19
3HCT-1160.15

These findings suggest that the presence of the benzodioxole moiety enhances the cytotoxicity of these compounds against cancer cells .

Insecticidal Activity

A study highlighted the potential of compounds related to this compound as insecticides. Specifically, the 1,3-benzodioxole group has been identified as a pharmacophore with larvicidal activity against Aedes aegypti, an important vector for arboviruses such as dengue and Zika. The compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure .

Case Studies

  • Antitumor Activity : A recent study synthesized various derivatives of benzodioxole and evaluated their effects against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity, indicating that structural modifications can significantly impact biological activity .
  • Insecticide Evaluation : Another investigation focused on the larvicidal properties of benzodioxole derivatives against Aedes aegypti. The results underscored the importance of specific substituents on the aromatic ring for enhancing biological activity while minimizing toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting from benzo[d][1,3]dioxole-5-carbaldehyde. A key intermediate, (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid, is prepared via Knoevenagel condensation, followed by amidation with 2-thienylamine derivatives. Reaction optimization includes:

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution during amidation.
  • Catalysts : Employ coupling agents like EDC/HOBt for efficient amide bond formation.
  • Temperature Control : Maintain reflux conditions (80–100°C) for 12–24 hours to maximize yield .
    • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H NMR (e.g., δ 7.50 ppm for acrylamide protons) and ESI-MS (e.g., m/z 356.20 [M+H]+^+) .

Q. How can spectroscopic techniques be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Key signals include:
  • δ 6.95–6.80 ppm (aromatic protons from benzodioxole and thiophene).
  • δ 7.50 ppm (doublet, J = 15.2 Hz, trans-alkene proton).
  • δ 5.96 ppm (singlet, methylene protons of the dioxole ring) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 356.20 [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of benzodioxole-acrylamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond angles, torsion angles, and packing interactions. For example:

  • Benzodioxole Ring : Planarity deviations (< 0.01 Å) indicate minimal steric strain.
  • Amide Linkage : Dihedral angles between benzodioxole and thiophene groups (~15–20°) suggest conjugation stability .
    • Data Contradiction Analysis : Discrepancies in reported bond lengths (e.g., C=O vs. C-N) may arise from solvent effects or hydrogen bonding; refine using high-resolution data (R-factor < 0.05) .

Q. How do structural modifications (e.g., substituents on benzodioxole/thiophene) influence bioactivity in acrylamide derivatives?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., methoxy, halogen substitutions) and evaluating antifungal/antimicrobial activity:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the thiophene ring enhance antifungal potency (MIC values: 2–8 μg/mL against Candida albicans) .
  • Hydrogen Bonding : Amide linkages improve solubility and membrane penetration, critical for in vitro assays .
    • Experimental Design : Use time-kill assays and molecular docking (e.g., with C. albicans CYP51) to correlate structural features with mechanism .

Q. How can researchers address contradictions in reported bioactivity data for benzodioxole-acrylamide compounds?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, inoculum size) to minimize variability.
  • Data Normalization : Express activity as IC50_{50} values relative to positive controls (e.g., fluconazole).
  • Meta-Analysis : Compare results across studies (e.g., MIC ranges from 2–32 μg/mL) to identify outliers due to strain-specific resistance .

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